Foreword: The Understated Utility of a Versatile Building Block
Foreword: The Understated Utility of a Versatile Building Block
An In-depth Technical Guide to Methyl 3-hydroxy-3-methylbutanoate (CAS No. 6149-45-7)
Prepared by a Senior Application Scientist
In the landscape of chemical synthesis, particularly within the pharmaceutical and fine chemical sectors, certain molecules, while not headlining blockbuster drugs, form the silent, indispensable backbone of innovation. Methyl 3-hydroxy-3-methylbutanoate, a simple β-hydroxy ester, is a quintessential example of such a scaffold. Its true value is not in its direct application but in its potential as a versatile starting material for constructing more complex molecular architectures. This guide is designed for the practicing researcher and drug development professional, offering an in-depth perspective on the synthesis, characterization, and strategic application of this compound. We will move beyond a simple recitation of facts to explore the causality behind its synthesis and the logic of its application, grounded in established chemical principles.
Core Molecular and Physical Characteristics
Methyl 3-hydroxy-3-methylbutanoate, with the CAS Number 6149-45-7 , is a tertiary β-hydroxy ester.[1][2] This structural arrangement—a hydroxyl group and an ester functionality separated by two carbon atoms—is a key feature that dictates its chemical reactivity and utility.
Nomenclature and Structural Identifiers
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IUPAC Name: methyl 3-hydroxy-3-methylbutanoate[1]
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Synonyms: Methyl 3-hydroxy-3-methylbutyrate, β-Hydroxyisovaleric acid methyl ester[1]
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Molecular Formula: C₆H₁₂O₃[1]
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Molecular Weight: 132.16 g/mol [1]
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SMILES: CC(C)(CC(=O)OC)O[1]
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InChIKey: JNURPEZKOSMRMZ-UHFFFAOYSA-N[1]
Physicochemical Properties
A comprehensive understanding of the physical properties is critical for handling, reaction setup, and purification.
| Property | Value | Source(s) |
| Physical Form | Liquid | [3] |
| Boiling Point | 195.99 °C (estimated) | [4] |
| Flash Point | 75.90 °C (169.00 °F) (estimated) | [4] |
| Solubility | Soluble in water (1.714 x 10⁵ mg/L at 25 °C, estimated) | [4] |
| Kovats Retention Index | Standard non-polar: 849; Standard polar: 1363, 1366, 1358 | [1] |
Synthesis Pathway: The Reformatsky Reaction
The most direct and reliable method for the synthesis of methyl 3-hydroxy-3-methylbutanoate is the Reformatsky reaction .[4][5] This reaction is a cornerstone of organic synthesis for the formation of β-hydroxy esters from aldehydes or ketones and α-halo esters, mediated by metallic zinc.[1][4] The choice of the Reformatsky reaction is predicated on its high tolerance for a variety of functional groups and its relatively mild reaction conditions.[4] The organozinc intermediate, often called a Reformatsky enolate, is less basic than the more common Grignard reagents, which would simply deprotonate the α-proton of the ester or react with the ester carbonyl group itself.[6]
The synthesis of methyl 3-hydroxy-3-methylbutanoate via the Reformatsky reaction involves the reaction of methyl bromoacetate with acetone , using activated zinc as the mediator.
Reaction Mechanism
The reaction proceeds through several key steps, each with a specific purpose:
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Oxidative Addition: Activated zinc metal inserts into the carbon-bromine bond of methyl bromoacetate to form an organozinc compound, the zinc enolate.[7]
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Coordination and Nucleophilic Attack: The zinc enolate then coordinates to the carbonyl oxygen of acetone, forming a six-membered chair-like transition state. This is followed by a nucleophilic attack of the enolate carbon onto the electrophilic carbonyl carbon of acetone.[7]
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Acidic Workup: The resulting zinc alkoxide is hydrolyzed upon the addition of an acid to yield the final product, methyl 3-hydroxy-3-methylbutanoate.[7]
The following diagram illustrates this mechanistic pathway:
Caption: Mechanism of the Reformatsky Reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints for reaction completion and product purity.
Materials and Reagents:
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Zinc dust (<10 μm, 99.9%)
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Iodine (catalytic amount)
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Methyl bromoacetate (98%)
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Acetone (anhydrous)
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Tetrahydrofuran (THF, anhydrous)
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Hydrochloric acid (1M)
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Saturated sodium bicarbonate solution
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate
Procedure:
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Activation of Zinc: In a flame-dried 500 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 eq). Add a crystal of iodine. Gently heat the flask with a heat gun under a nitrogen atmosphere until the purple iodine vapor is observed, then allow it to cool. This process activates the zinc surface by removing the passivating oxide layer.
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Reaction Setup: Add anhydrous THF (150 mL) to the flask. In the dropping funnel, place a solution of methyl bromoacetate (1.0 eq) and anhydrous acetone (1.1 eq) in anhydrous THF (50 mL).
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Initiation and Reaction: Add a small portion (approx. 5 mL) of the solution from the dropping funnel to the zinc suspension. The reaction mixture should become warm, and the brown color of the iodine should fade. If the reaction does not initiate, gentle warming may be required. Once initiated, add the remainder of the solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours, or until TLC analysis indicates the consumption of the starting materials.
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Workup and Extraction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add 1M HCl (100 mL) to quench the reaction and dissolve the remaining zinc salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 75 mL).
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Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution (50 mL) and brine (50 mL). The bicarbonate wash neutralizes any remaining acid.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by vacuum distillation or silica gel column chromatography to yield pure methyl 3-hydroxy-3-methylbutanoate.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Methyl 3-hydroxy-3-methylbutanoate.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
¹H NMR (Predicted, CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.70 | Singlet | 3H | O-CH₃ (Methyl ester) |
| ~ 3.30 | Singlet (broad) | 1H | OH |
| ~ 2.50 | Singlet | 2H | CH₂ |
| ~ 1.25 | Singlet | 6H | C(CH₃ )₂ |
¹³C NMR (Predicted, CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 173 | C =O (Ester carbonyl) |
| ~ 69 | C (CH₃)₂OH (Quaternary carbon) |
| ~ 52 | O-C H₃ (Methyl ester) |
| ~ 46 | C H₂ |
| ~ 29 | C(C H₃)₂OH (Methyl groups) |
FT-IR (Liquid Film, cm⁻¹):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3450 | Strong, Broad | O-H stretch (Alcohol) |
| ~ 2980 | Medium-Strong | C-H stretch (sp³ C-H) |
| ~ 1735 | Strong, Sharp | C=O stretch (Ester carbonyl) |
| ~ 1170 | Strong | C-O stretch (Ester) |
Mass Spectrometry (Electron Ionization):
The mass spectrum is characterized by the absence of a strong molecular ion peak (m/z = 132) due to facile fragmentation.
| m/z | Relative Intensity | Proposed Fragment |
| 117 | Low | [M - CH₃]⁺ |
| 101 | Low | [M - OCH₃]⁺ |
| 85 | High | [M - CH₃ - H₂O]⁺ or [M - COOH]⁺ |
| 59 | High | [C(CH₃)₂OH]⁺ |
| 43 | Very High (Base Peak) | [CH₃CO]⁺ or [C₃H₇]⁺ |
Applications in Research and Development
Methyl 3-hydroxy-3-methylbutanoate is a valuable building block in organic synthesis, primarily due to its bifunctional nature. The hydroxyl and ester groups can be manipulated selectively to introduce new functionalities and build molecular complexity.
As a Chiral Synthon Precursor
While the achiral version synthesized via the Reformatsky reaction is useful, the true potential in drug development often lies in enantiomerically pure compounds. The related chiral building block, (R)-3-hydroxybutanoic acid and its esters, are used in the synthesis of a variety of high-value molecules, including:
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β-Lactam Antibiotics: The chiral backbone of these compounds can be incorporated into carbapenems.[8][9]
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Macrolide Antibiotics: It serves as a key chiral fragment in the total synthesis of complex natural products like erythromycin.[10]
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Pheromones: The defined stereochemistry is crucial for the synthesis of insect pheromones where biological activity is enantiomer-dependent.[10]
Methyl 3-hydroxy-3-methylbutanoate can be used as a starting material for the synthesis of other chiral building blocks or can be used in racemic form for the synthesis of achiral targets.
Intermediate in Pharmaceutical Synthesis
The parent acid, 3-hydroxy-3-methylbutanoic acid, is recognized as a crucial intermediate in pharmaceutical manufacturing.[11] The purity of this intermediate is paramount as it directly impacts the quality and safety of the final Active Pharmaceutical Ingredient (API).[11] Methyl 3-hydroxy-3-methylbutanoate serves as a protected and easily handled form of this acid, which can be deprotected via simple hydrolysis when needed.
Safety and Handling
As a responsible scientist, adherence to safety protocols is non-negotiable.
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GHS Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
Always handle this chemical in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Conclusion
Methyl 3-hydroxy-3-methylbutanoate is a molecule of significant synthetic utility. Its straightforward synthesis via the Reformatsky reaction, coupled with its bifunctional nature, makes it an attractive building block for researchers in organic synthesis and drug development. A thorough understanding of its properties, synthesis, and characterization, as detailed in this guide, is the foundation for its effective and innovative application in the laboratory.
References
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PubChem. (n.d.). Methyl 3-hydroxy-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]
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FlavScents. (n.d.). methyl 3-hydroxy-3-methyl butanoate. Retrieved from [Link]
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SATHEE. (n.d.). Chemistry Reformatsky Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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NROChemistry. (n.d.). Reformatsky Reaction. Retrieved from [Link]
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Seebach, D., Beck, A. K., Breitschuh, R., & Job, K. (1993). DIRECT DEGRADATION OF THE BIOPOLYMER POLY[(R)-3-HYDROXYBUTYRIC ACID] TO (R)-3-HYDROXYBUTANOIC ACID AND ITS METHYL ESTER. Organic Syntheses, 71, 39. doi:10.15227/orgsyn.071.0039. Retrieved from [Link]
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Chem-Space. (2025, November 7). The Importance of Purity: 3-Hydroxy-3-methylbutanoic Acid in Formulations. Retrieved from [Link]
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Chem-Space. (n.d.). Sourcing 3-Hydroxy-3-methylbutanoic Acid: A Buyer's Guide. Retrieved from [Link]
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